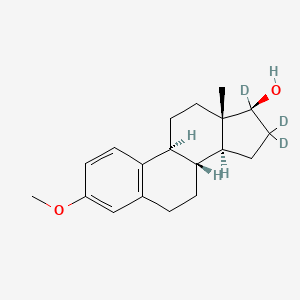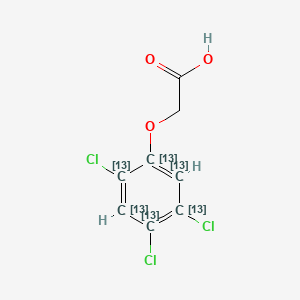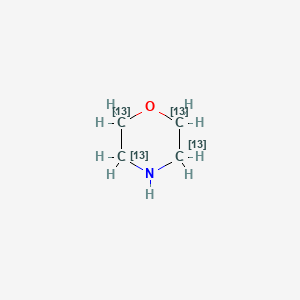
Morpholine-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Morpholines and their carbonyl-containing analogs can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
Morpholine is a typical six-membered aliphatic heterocyclic compound . Infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy was employed to study the structures of neutral morpholine and its monohydrated clusters .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis were covered in comprehensive reviews . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a melting point of -5 °C and a boiling point between 126 - 130 °C .Aplicaciones Científicas De Investigación
In Situ 13C NMR pH Meter for Hydrothermal Crystallogenesis Morpholine, utilized as an in situ 13C NMR pH meter, plays a crucial role in the hydrothermal formation of SAPO-34 (silicoaluminophosphate) in the presence of hydrofluoric acid. The study highlights morpholine's ability to function as a pH probe within a specific pH range, allowing for precise pH measurements during the synthesis process. This application underlines the importance of morpholine in facilitating the understanding of hydrothermal crystallogenesis mechanisms (Vistad et al., 2003).
Antimalarial and Antiproliferative Activities Research into novel mono- and bis-Schiff bases of morpholine derivatives has demonstrated significant antimalarial and antiproliferative activities. This underscores morpholine's potential as a foundation for developing therapeutic agents targeting diseases such as malaria and certain types of cancer (Jarrahpour et al., 2015).
Privileged Structure in Medicinal Chemistry Morpholine is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities. The morpholine moiety significantly contributes to the pharmacophore of enzyme active-site inhibitors and exhibits selective affinity for various receptors. This review highlights morpholine's versatility and importance in drug design and development, providing insight into its utility across different therapeutic areas (Kourounakis et al., 2020).
Stability and Degradation Kinetics in CO2 Capture Morpholine has been investigated for its stability under conditions simulating carbon dioxide capture processes. The study provides insights into morpholine's thermal degradation kinetics, revealing its higher stability compared to conventional amines. This research indicates morpholine's potential as an efficient and stable amine for CO2 capture technologies (Mazari et al., 2020).
Spectroscopic and Structural Analysis Investigations into the spectroscopic and structural properties of morpholine derivatives, such as those involving N-(2-hydroxyethyl)-morpholine, provide valuable information on the effects of protonation and N-alkylation on morpholine. These studies contribute to a deeper understanding of morpholine's structural and electronic properties, which are vital for its application in various scientific and industrial contexts (Dega-Szafran et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
(2,3,5,6-13C4)1,4-oxazinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAVUWVOSKDBBP-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2]O[13CH2][13CH2]N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678649 |
Source


|
| Record name | (~13~C_4_)Morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.091 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-13C4 | |
CAS RN |
1217024-56-0 |
Source


|
| Record name | (~13~C_4_)Morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

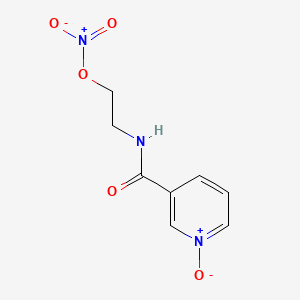
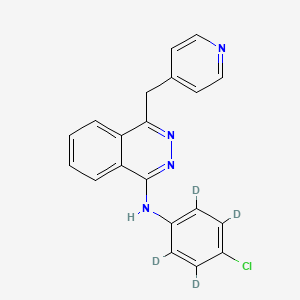
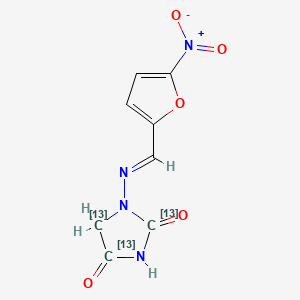
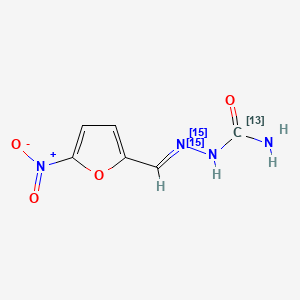
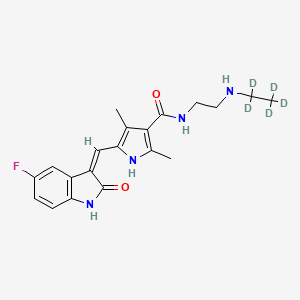


![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)
